molecular formula C9H5Cl3F3NO B7788458 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 94059-41-3

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7788458
CAS No.: 94059-41-3
M. Wt: 306.5 g/mol
InChI Key: FHJOTQLQLNBGDA-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and reduced amine derivatives.

Scientific Research Applications

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N,N’-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide]

Uniqueness

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F3NO/c10-5-2-1-4(9(13,14)15)3-6(5)16-8(17)7(11)12/h1-3,7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJOTQLQLNBGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300356
Record name n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94059-41-3, 33538-09-9
Record name NSC136282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate N-[2'-chloro-5'-trifluoromethylphenyl]-3-chloro-4-chloromethyl-2-pyrrolidinone is prepared as follows: 50 g of 2-chloro-5-trifluoromethylaniline is combined with 34.8 g of triethylamine (TEA) and 200 ml of CH2Cl2. 48.6 g of dichloroacetyl chloride (DCAC) added dropwise while the mixture was kept at about 10° C. The mixture was stirred overnight forming a precipitate. The mixture was brought up to 1800 ml with CH2Cl2 and was washed 3 times (×) with 300 ml water, 3×300 ml 1.0N HCL and 3×300 ml saturated NaHCO3. The precipitate was dried over night with magnesium sulfate (MgSO4) and stripped, yielding 59 g of 2'-chloro-5'-trifluoromethyldichloroacetanilide. 58.3 g of the 2'-chloro-5'-trifluoromethyldichloroacetanilide and 37.2 g of potassium carbonate (K2CO3) were combined with 300 ml acetone and heated with stirring to reflux in a 2 liter flask equipped with a thermal reflux condenser, drop funnel and N2 bubbler. 39.1 g allyl bromide was added via the drop funnel at a constant temperature at 60° C. The mixture was refluxed for 2 hours and then stirred overnight. The mixture was filtered and stripped. 200 ml CH2Cl2 was added to the residue. This mixture was washed 3× with 100 ml H2O and 2× with 100 saturated NaCl solution. The filtrate was dried overnight in MgSO4 and stripped to yield 55 g of N-allyl-2'-chloro-5'-trifluoromethyldichloroacetanilide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
48.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

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